

# A Comparative Guide to the Cytotoxicity of Urethane Acrylate Medical Devices

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## Introduction

The selection of biocompatible materials is a critical aspect of medical device development, ensuring patient safety and device efficacy. **Urethane acrylates** (UAs) are a versatile class of polymers frequently utilized in medical devices due to their tunable mechanical properties, including flexibility and durability.[1] However, the potential for these materials to elicit a cytotoxic response is a significant concern that necessitates rigorous evaluation. Cytotoxicity, the capacity of a substance to cause damage to living cells, is a primary indicator of biocompatibility and is assessed according to the internationally recognized standard, ISO 10993-5.[2]

This guide provides a comprehensive comparison of the cytotoxicity of **urethane acrylate**-based materials with common alternatives such as medical-grade acrylics and silicones. It is intended for researchers, scientists, and drug development professionals involved in the selection and evaluation of materials for medical applications. The information presented herein is supported by experimental data and detailed methodologies to facilitate informed decision-making in the material selection process.

## **Quantitative Cytotoxicity Data Comparison**

The following table summarizes quantitative data from in vitro cytotoxicity studies on various **urethane acrylate** formulations and alternative medical-grade materials. The data is primarily based on the MTT assay, a colorimetric method that measures cell metabolic activity to







determine cell viability. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[3]



Material Class	Specific Material/For mulation	Cell Line	Assay	Cell Viability (%)	Source
Urethane Acrylate	Aliphatic Urethane Hexa-acrylate (87A) based resin	L929	MTT	>70%	[4]
Aromatic Urethane Hexa-acrylate (88A) based resin	L929	МТТ	>70%	[4]	
Aliphatic Urethane Acrylate (588) based resin	L929	MTT	>70%	[4]	
Aliphatic Urethane Triacrylate (594) based resin	L929	MTT	>70%	[4]	
High- Functional Aliphatic UA (5812) based resin	L929	MTT	>70%	[4]	
Acrylic	Commercial 3D Printing Denture Base Acrylic Resin (BB base)	L929	MTT	>70%	[4]



Silicone	Experimental Polydimethyls iloxane (PDMS)- based Endodontic Sealer	HDFa	MTT	>85% (undiluted extract, 72h)	[5]
Commercial Silicone- based Endodontic Sealer (Silco®)	HDFa	MTT	~50% (undiluted extract, 24h)	[5]	

Note: The presented data is compiled from different studies and should be interpreted with consideration of the varying experimental conditions. Direct comparison is most accurate when materials are evaluated within the same study.

## **Experimental Protocols**

The evaluation of cytotoxicity for medical devices is governed by the ISO 10993-5 standard, which outlines several in vitro methods.[6] The following are detailed protocols for three commonly employed assays.

## MTT Assay (Quantitative Evaluation by Extract Method)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to assess cell viability.[7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the dissolved crystals.[8]

Methodology:



- Extract Preparation: The test material is extracted in a cell culture medium (e.g., MEM) at 37°C for 24 to 72 hours, following the guidelines of ISO 10993-12.[9]
- Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is seeded in 96-well plates and incubated until a sub-confluent monolayer is formed.[7]
- Exposure: The culture medium is replaced with the prepared material extracts at various concentrations. Positive (e.g., latex extract) and negative (e.g., high-density polyethylene extract) controls are included.[7]
- Incubation: The cells are incubated with the extracts for a specified period, typically 24 to 48 hours.
- MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[7]
- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., isopropanol).
- Absorbance Reading: The absorbance is measured using a spectrophotometer at a wavelength of 570 nm.[7]
- Calculation: Cell viability is calculated as a percentage relative to the negative control.

## **Agar Diffusion Test (Indirect Contact)**

The agar diffusion test is a qualitative or semi-quantitative method to assess the cytotoxicity of leachable substances from a material.

Principle: The test material is placed on a layer of agar overlaying a monolayer of cells. Cytotoxic substances that leach from the material diffuse through the agar and affect the underlying cells, creating a zone of cell death or lysis that can be visualized.

#### Methodology:

Cell Culture: A monolayer of L929 cells is prepared in culture dishes.[10]



- Agar Overlay: The culture medium is replaced with a nutrient-supplemented agar solution.
   [10]
- Sample Application: The test material, along with positive and negative controls, is placed on the solidified agar surface.[10]
- Incubation: The dishes are incubated for 24 to 48 hours.[10]
- Evaluation: The cells are examined microscopically for a zone of decolorization (indicating cell death) around the test material. The size of the zone and the morphological changes in the cells are used to assign a cytotoxicity grade (0-4).[6]

## **Extract Elution Method (Qualitative and Quantitative)**

The extract elution method is a versatile approach that can be used for both qualitative and quantitative cytotoxicity assessment.[9]

Principle: An extract of the test material is prepared and added to a culture of cells. The cytotoxic effect is then evaluated either qualitatively by microscopic observation of cell morphology or quantitatively using a cell viability assay like the MTT assay.[9]

#### Methodology:

- Extract Preparation: As described in the MTT assay protocol, extracts of the test material are prepared using a suitable culture medium.[9]
- Cell Culture and Exposure: A monolayer of cells is prepared in culture plates, and the prepared extracts are added to the cells.[9]
- Incubation: The cells are incubated with the extracts for a defined period.[9]
- Qualitative Evaluation: For a qualitative assessment, the cells are examined under a
  microscope for changes in morphology, cell lysis, and reduction in cell growth. A reactivity
  grade is assigned based on the severity of the cytotoxic effects.[11]
- Quantitative Evaluation: For a quantitative assessment, a cell viability assay such as the MTT or XTT assay is performed as previously described.

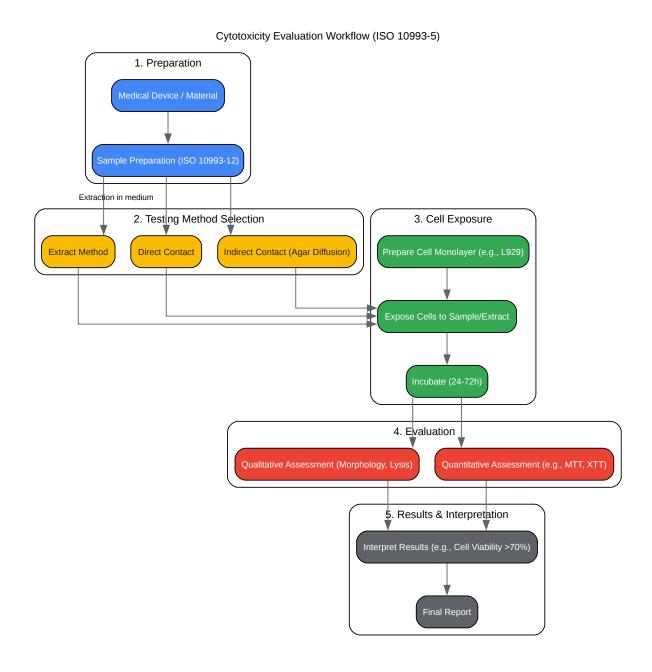


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## **Cytotoxicity Evaluation Workflow**

The following diagram illustrates the general workflow for the in vitro cytotoxicity evaluation of a medical device according to ISO 10993-5.





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Caption: General workflow for in vitro cytotoxicity evaluation of medical devices.



# Discussion of Materials Urethane Acrylates

#### Advantages:

- Versatility: Their mechanical properties can be extensively tailored to be either rigid or flexible.[12]
- Durability: They generally exhibit good abrasion and chemical resistance.[12]
- Biocompatibility: Many formulations have demonstrated good biocompatibility, passing cytotoxicity tests with cell viability well above the 70% threshold.[4]

#### Disadvantages:

- Leachables: The potential for unreacted monomers, photoinitiators, or other additives to leach out and cause a cytotoxic response is a primary concern, particularly in 3D-printed devices.[4]
- Moisture Sensitivity: Some polyurethane formulations can be sensitive to moisture during curing.[13]

## **Medical-Grade Acrylics**

#### Advantages:

- Clarity and Optical Properties: Acrylics offer excellent light transmittance and clarity.[14]
- Rigidity and Strength: They possess good mechanical strength and dimensional stability.[14]
- Established Biocompatibility: Medical grades of acrylic have a long history of use and have passed USP Class VI biological testing.[14]

#### Disadvantages:

- Brittleness: Standard grades can be brittle and have low impact resistance.[14]
- Polymerization Shrinkage: Acrylics can exhibit significant shrinkage during polymerization.



### **Medical-Grade Silicones**

#### Advantages:

- Excellent Biocompatibility: Silicones are known for their inertness and are widely used in implantable devices.[15]
- Flexibility and Softness: They are highly flexible and have a low modulus, making them suitable for applications requiring soft materials.[15]
- Breathability: Silicone adhesives are breathable and gentle on the skin.[15]

#### Disadvantages:

- Lower Adhesion: Silicone adhesives may have lower tack and adhesion strength compared to acrylics.[15]
- Cost: Medical-grade silicones can be more expensive than other polymers.[15]

## Conclusion

The cytotoxicity of **urethane acrylate** medical devices is highly dependent on the specific formulation, processing, and curing conditions. While many **urethane acrylate**-based materials demonstrate excellent biocompatibility with high cell viability, the potential for leachable components necessitates thorough testing according to ISO 10993-5.

When compared to alternatives, **urethane acrylate**s offer a unique balance of tunable mechanical properties and good biocompatibility. Medical-grade acrylics provide rigidity and clarity, while medical-grade silicones offer superior flexibility and a long history of safe use in sensitive applications. The selection of the most appropriate material will ultimately depend on the specific requirements of the medical device, including its intended use, duration of contact with the body, and required mechanical properties. This guide provides the foundational data and methodologies to support an evidence-based approach to material selection for medical device development.



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## References

- 1. Mechanical Properties and Biocompatibility of Urethane Acrylate-Based 3D-Printed Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.johner-institute.com [blog.johner-institute.com]
- 4. Mechanical Properties and Biocompatibility of Urethane Acrylate-Based 3D-Printed Denture Base Resin [mdpi.com]
- 5. In Vitro and In Vivo Evaluation of a New Experimental Polydimethylsiloxane-Based Endodontic Sealer [mdpi.com]
- 6. nhiso.com [nhiso.com]
- 7. x-cellr8.com [x-cellr8.com]
- 8. ISO 10993-5 Cytotoxicity Test in vitro | RISE [ri.se]
- 9. Synthesis and Formulation of PCL-Based Urethane Acrylates for DLP 3D Printers [ouci.dntb.gov.ua]
- 10. Acrylic | Avery Dennison [medical.averydennison.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. advancedcoating.com [advancedcoating.com]
- 13. mddionline.com [mddionline.com]
- 14. Acrylic Polymers in the Healthcare Industry Gellner Industrial, LLC [gellnerindustrial.com]
- 15. polarseal.net [polarseal.net]
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